![molecular formula C13H12N2O5 B2917066 2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid CAS No. 2248286-15-7](/img/structure/B2917066.png)
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Mocimycin and belongs to the oxazole family of compounds. The synthesis method of Mocimycin is complex and requires a series of steps.
Mecanismo De Acción
The mechanism of action of Mocimycin is not fully understood. However, it has been proposed that Mocimycin inhibits the synthesis of bacterial and fungal cell walls, leading to cell death. Mocimycin has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Mocimycin has been found to inhibit the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
Mocimycin has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Mocimycin has also been found to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, Mocimycin has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mocimycin has several advantages for lab experiments. It exhibits potent antibacterial, antifungal, anticancer, and anti-inflammatory activity, making it a potential candidate for the development of new drugs. Additionally, Mocimycin is a synthetic compound, which means that it can be easily synthesized in large quantities. However, the limitations of Mocimycin include its complex synthesis method and the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the research of Mocimycin. One direction is to further investigate its mechanism of action to understand how it exhibits its various biological activities. Another direction is to explore its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory drugs. Additionally, further studies are needed to understand the potential side effects and toxicity of Mocimycin.
Métodos De Síntesis
The synthesis of Mocimycin is a complex process that requires several steps. The starting material for the synthesis is 2-amino-5-carboxylic acid, which is reacted with phenylmethoxycarbonyl chloride to obtain 2-(phenylmethoxycarbonylamino)-5-carboxylic acid. This product is then reacted with methyl iodide to obtain 2-[methyl(phenylmethoxycarbonyl)amino]-5-carboxylic acid. In the final step, the compound is cyclized with phosphorus oxychloride to obtain 2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid.
Aplicaciones Científicas De Investigación
Mocimycin has potential applications in various fields of scientific research. It has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Mocimycin has also been found to exhibit anticancer activity, making it a potential candidate for cancer therapy. Additionally, Mocimycin has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-[methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5/c1-15(12-14-7-10(20-12)11(16)17)13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMGHYWIBZYBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=C(O1)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2916989.png)

![3-methyl-1-(2-phenylethenesulfonyl)-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2916991.png)
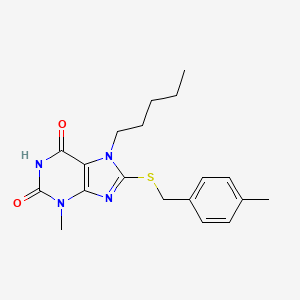
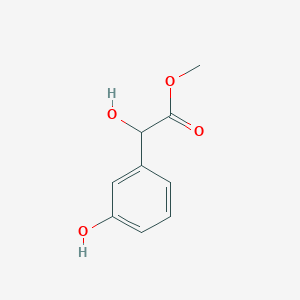


![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2917000.png)
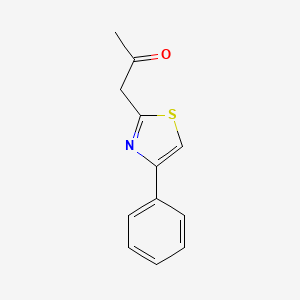
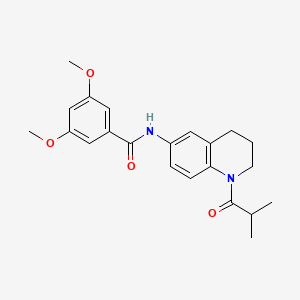
![Ethyl 4-((2,4-dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2917003.png)

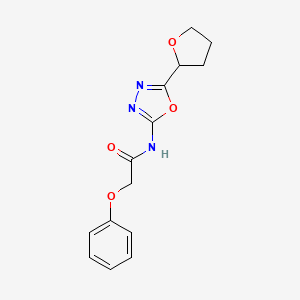
![[3,6-diamino-5-(4-phenyl-1,3-thiazol-2-yl)spiro[5H-thieno[2,3-b]pyridine-4,1'-cyclohexane]-2-yl]-(4-methoxyphenyl)methanone](/img/structure/B2917006.png)